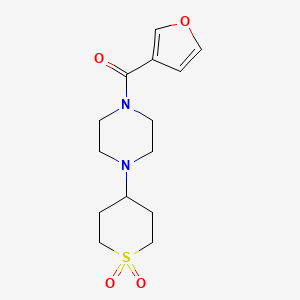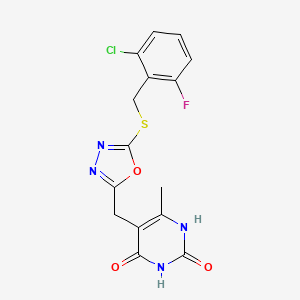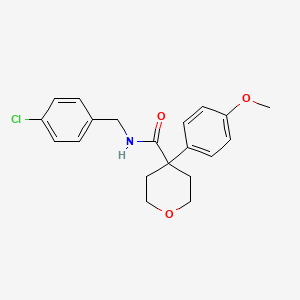
N-(4-chlorobenzyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as CBT-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. CBT-1 is a synthetic compound that belongs to the family of tetrahydrocannabinol (THC) analogs and has been shown to exhibit similar properties to THC, the primary psychoactive component of cannabis.
Scientific Research Applications
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers could explore its efficacy against specific viruses, such as HIV, influenza, or herpes. In vitro and in vivo studies would be necessary to assess its antiviral activity .
Antibacterial Applications
Given the presence of a piperazine ring, which is common in antibacterial agents, investigations into its antibacterial effects are warranted. Researchers could evaluate its activity against Gram-positive and Gram-negative bacteria. Mechanistic studies would help elucidate its mode of action .
Antifungal Potential
Compounds containing heterocycles like piperazine often exhibit antifungal properties. Researchers could investigate its effectiveness against fungal pathogens, including Candida species and dermatophytes .
Anti-Inflammatory Properties
The compound’s structure may contribute to anti-inflammatory effects. In vitro assays could assess its ability to modulate inflammatory pathways, potentially aiding in the development of novel anti-inflammatory drugs .
Anticancer Research
Exploring its impact on cancer cells is crucial. Researchers could study its cytotoxicity, cell cycle arrest, and apoptosis induction. Additionally, investigations into its selectivity toward cancer cells versus normal cells would be valuable .
Neuroprotective Studies
Considering the piperazine ring’s relevance in treatments for neurodegenerative diseases, researchers could evaluate its neuroprotective potential. Animal models and cellular assays would provide insights into its effects on neuronal health .
Psychoactive Properties
Although not a primary focus in medicinal research, compounds with piperazine moieties have been used illicitly for recreational purposes. Researchers could explore its psychoactive effects and potential risks .
Pharmacokinetic Optimization
Given piperazine’s ability to modulate drug pharmacokinetics, investigations into its impact on absorption, distribution, metabolism, and excretion would be valuable. Computational modeling and pharmacokinetic studies could guide drug development .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-24-18-8-4-16(5-9-18)20(10-12-25-13-11-20)19(23)22-14-15-2-6-17(21)7-3-15/h2-9H,10-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTHFKKBZRYQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



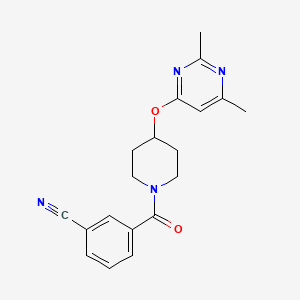
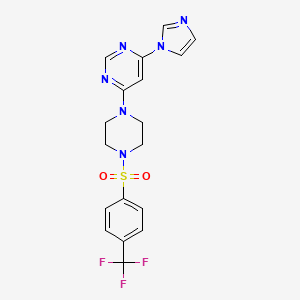
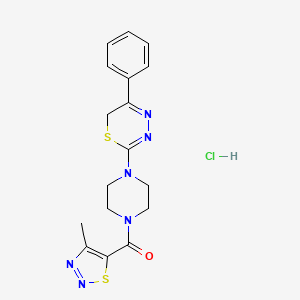

![N-(2-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2589954.png)
![N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2589955.png)


![N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589959.png)
